molecular formula C24H16ClN7O3 B2783928 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1172368-96-5

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No. B2783928
CAS RN: 1172368-96-5
M. Wt: 485.89
InChI Key: PYJBFTHYLDLQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis procedure of a related compound, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, was reported in the literature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged skeleton in biologically active compounds .

Scientific Research Applications

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial applications. For instance, studies on benzofuran and pyrazolopyrimidine derivatives have shown significant in vitro antibacterial activity against pathogenic bacteria, suggesting that similar compounds could be developed as antibacterial agents. These findings highlight the potential for compounds with similar structures to serve as bases for designing new antimicrobial drugs (Idrees et al., 2020).

Anticancer and Anti-inflammatory Agents

The synthesis and biological evaluation of pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities, suggesting potential applications in cancer treatment and inflammation management. Such compounds exhibit cytotoxic effects against cancer cell lines, offering a promising avenue for anticancer drug development (Rahmouni et al., 2016).

Novel Pharmaceutical Agents

The exploration of pyrazolopyrimidine nucleosides for biological activity suggests the potential of related compounds in drug discovery. These studies include the development of novel nucleosides with potential antiviral and antitumor activities, highlighting the broad spectrum of biological applications for such compounds (Cottam et al., 1984).

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN7O3/c1-13-9-20(27-23(34)19-10-14-5-2-3-8-18(14)35-19)32(30-13)24-28-21-17(22(33)29-24)12-26-31(21)16-7-4-6-15(25)11-16/h2-12H,1H3,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJBFTHYLDLQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

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